REACTION_CXSMILES
|
ClOC(C)(C)C.[F:7][C:8]1[CH:18]=[CH:17][C:11]2[NH:12][C@H:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19].C(N(CC)CC)C>C(OCC)(=O)C>[F:7][C:8]1[CH:18]=[CH:17][C:11]2[N:12]=[C:13]([CH3:16])[CH2:14][O:15][C:10]=2[C:9]=1[F:19]
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Name
|
|
Quantity
|
2.11 mL
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Type
|
reactant
|
Smiles
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ClOC(C)(C)C
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
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FC1=C(C2=C(N[C@@H](CO2)C)C=C1)F
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Name
|
|
Quantity
|
5.21 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
the resulting mixture was further stirred at -60° to -50° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -52° C.
|
Type
|
CUSTOM
|
Details
|
of about 4 minutes
|
Duration
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4 min
|
Type
|
WASH
|
Details
|
The reaction mixture was washed twice with 10 ml portions of 5% aqueous solution of citric acid and further with 10 ml of dilute aqueous ammonia (concentrated aqueous ammonia:water=1:4 (v/v))
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Type
|
DRY_WITH_MATERIAL
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Details
|
the ethyl acetate layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the oily residue was purified over silica gel (50 g) column chromatography
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Type
|
STIRRING
|
Details
|
after shaking with concentrated aqueous ammonia) as the eluent
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the eluate under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(N=C(CO2)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 693 mg | |
YIELD: PERCENTYIELD | 60.8% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |